Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
描述
属性
IUPAC Name |
ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINUXVIHDZXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions and reagents used can vary, but common methods include the use of brominating and chlorinating agents to introduce the bromo and chloro substituents, respectively .
Industrial Production Methods
化学反应分析
Types of Reactions
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Brominating Agents: For introducing the bromo group.
Chlorinating Agents: For introducing the chloro group.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
科学研究应用
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving proteomics and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Comparison with Structural Analogs
The following table summarizes key analogs, highlighting substituent variations, physicochemical properties, and applications:
Key Observations
b. Physicochemical Properties
- Melting Points : The target compound’s sharp melting range (139–141°C) indicates high crystallinity, advantageous for purification . Analogs with bulkier substituents (e.g., p-tolyl) show higher melting points (169°C) due to increased molecular rigidity .
生物活性
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 861208-16-4) is a compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrClN₂O₂ |
| Molecular Weight | 303.54 g/mol |
| Melting Point | 139°C to 141°C |
| CAS Number | 861208-16-4 |
| PubChem CID | 5260614 |
This compound exhibits biological activity primarily through its role as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell division and metabolism. The compound's imidazo[1,2-a]pyridine scaffold is known to interact with ATP-binding sites in kinases, which is crucial for its inhibitory activity.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the imidazo[1,2-a]pyridine structure can significantly impact the compound's potency and selectivity against different kinases. For example:
- Bromine and Chlorine Substituents : The presence of bromine at the 3-position and chlorine at the 6-position enhances the compound's binding affinity to specific kinase targets.
- Carboxylate Group : The ethyl carboxylate moiety contributes to solubility and bioavailability, which are essential for effective therapeutic action.
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines. For instance:
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that this compound effectively inhibited proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
Case Study: Kinase Inhibition
A notable case study involved testing the compound against a panel of kinases:
- Selectivity Profile : this compound showed strong inhibition against cyclin-dependent kinases (CDKs) and a moderate effect on mitogen-activated protein kinases (MAPKs). The selectivity ratio was approximately 10-fold higher for CDK inhibition compared to MAPK pathways.
Clinical Implications
The promising biological activity of this compound suggests potential applications in cancer therapeutics. Its ability to selectively inhibit key kinases involved in tumor growth presents opportunities for developing targeted therapies.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate, and how can researchers validate intermediate purity?
- Methodology : The compound is synthesized via multi-step reactions. For example, ethyl bromopyruvate reacts with 2-aminopyridine derivatives under reflux to form the imidazo[1,2-a]pyridine core. Subsequent bromination and chlorination steps introduce halogen substituents. Purity validation involves HPLC, NMR (e.g., H and C), and mass spectrometry. Key intermediates like ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate should be confirmed structurally before halogenation .
Q. How can researchers characterize crystallographic properties of this compound, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and ORTEP-3 for visualization. Parameters like bond angles, torsion angles, and packing interactions should be analyzed to confirm stereochemistry and purity. This approach is critical for distinguishing polymorphs or solvates .
Q. What spectroscopic techniques are essential for verifying the structure of halogenated imidazo[1,2-a]pyridines?
- Methodology : Combine H NMR (to identify aromatic protons and ester groups), C NMR (to confirm carbonyl and halogenated carbons), and IR spectroscopy (for C=O and C-Br/Cl stretches). High-resolution mass spectrometry (HRMS) validates the molecular ion peak. For bromine/chlorine isotopes, observe M+2 peaks in MS to confirm halogen presence .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during the halogenation of imidazo[1,2-a]pyridine derivatives?
- Methodology : Bromination at position 3 and chlorination at position 6 are influenced by electronic effects (e.g., directing groups) and solvent polarity. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). Experimentally, varying catalysts (e.g., CuBr) and temperatures can optimize regioselectivity. Monitor reaction progress via TLC and LC-MS .
Q. What strategies mitigate conflicting crystallographic and spectroscopic data for halogenated heterocycles?
- Methodology : Discrepancies may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Use variable-temperature NMR to detect conformational changes. Compare computational models (e.g., Gaussian-based geometry optimization) with experimental data. For ambiguous cases, perform SC-XRD to resolve absolute configurations .
Q. How can researchers evaluate the biological activity of this compound in kinase inhibition assays?
- Methodology : Screen against kinase panels (e.g., CDK2, c-Met) using fluorescence-based assays (e.g., ADP-Glo™). IC values are determined via dose-response curves. Molecular docking (AutoDock Vina) identifies binding modes, while MD simulations assess stability. Cross-validate with cell-based assays (e.g., antiproliferative effects in cancer lines) .
Q. What computational approaches predict the nonlinear optical (NLO) properties of halogenated imidazo[1,2-a]pyridines?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compute polarizability () and hyperpolarizability (). Solvent effects are modeled using PCM. NLO activity correlates with electron-withdrawing groups (e.g., Br, Cl) enhancing charge transfer. Validate predictions via experimental hyper-Rayleigh scattering .
Data Contradiction Analysis
Q. Why might synthetic yields for this compound vary across studies, and how can reproducibility be improved?
- Resolution : Yield discrepancies arise from differences in halogenation catalysts (e.g., NBS vs. Br), solvent purity, or reaction scaling. Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and reagent stoichiometry. Document detailed protocols (e.g., ramp rates during reflux) and characterize side products via GC-MS .
Q. How to address conflicting biological activity data in different cell lines?
- Resolution : Cell-specific permeability or metabolic degradation may explain variations. Use isotopic labeling (e.g., C-tagged compound) to track uptake. Perform pharmacokinetic studies (plasma stability, protein binding) and compare with in vitro results. Adjust assay conditions (e.g., serum concentration) to mimic physiological environments .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
